(3aS,7aR)-7a-phenylhexahydro-4H-pyrrolo[3,4-c]pyridine-4,6(5H)-dione
Description
Properties
IUPAC Name |
(3aS,7aR)-7a-phenyl-2,3,3a,7-tetrahydro-1H-pyrrolo[3,4-c]pyridine-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-11-6-13(9-4-2-1-3-5-9)8-14-7-10(13)12(17)15-11/h1-5,10,14H,6-8H2,(H,15,16,17)/t10-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZTWZFESLCHQZ-GWCFXTLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC(=O)CC2(CN1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C(=O)NC(=O)C[C@]2(CN1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aS,7aR)-7a-phenylhexahydro-4H-pyrrolo[3,4-c]pyridine-4,6(5H)-dione , also known by its CAS number 2459945-96-9, is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 230.26 g/mol. The compound features a unique bicyclic structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₂ |
| Molecular Weight | 230.26 g/mol |
| CAS Number | 2459945-96-9 |
| Purity | ≥ 97% |
Anticancer Potential
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) suggest that it may be effective as a lead compound for developing new antibiotics.
Neuroprotective Effects
Preliminary research suggests that this compound may have neuroprotective effects. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and improve cognitive function. These findings warrant further investigation into its potential use in treating conditions such as Alzheimer's disease.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM depending on the cell line tested.
- Antimicrobial Evaluation : In a study conducted by Biozol, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate activity.
- Neuroprotective Study : Research presented at the International Conference on Neurobiology highlighted the compound's ability to enhance neuronal survival in models of oxidative stress-induced damage.
Scientific Research Applications
Pharmaceutical Development
The primary application of (3aS,7aR)-7a-phenylhexahydro-4H-pyrrolo[3,4-c]pyridine-4,6(5H)-dione is in the field of drug discovery. Its structural characteristics suggest potential interactions with biological targets involved in various diseases.
Case Studies
- Neurological Disorders : Research indicates that derivatives of this compound may exhibit neuroprotective effects. Studies have explored its efficacy in models of neurodegeneration, suggesting that it could modulate pathways involved in neuronal survival and apoptosis.
Biochemical Research
This compound has been utilized as a biochemical probe to study enzyme mechanisms and interactions within cellular pathways. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and inhibition.
Experimental Findings
- In vitro assays have demonstrated that this compound can serve as an effective inhibitor for specific enzymes involved in metabolic pathways.
Synthetic Chemistry
The synthesis of this compound has been explored in various synthetic routes. Its synthesis often involves multi-step processes that highlight its utility in teaching organic synthesis techniques.
Synthetic Routes
| Method | Description |
|---|---|
| Cyclization Reactions | Utilizing cyclization methods to form the bicyclic structure from simpler precursors. |
| Functional Group Modifications | Modifying the phenyl group or nitrogen atoms to enhance biological activity or solubility. |
Material Science
Emerging research suggests potential applications of this compound in material science, particularly in developing polymers or materials with specific electronic properties due to its unique electron-donating characteristics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis of physicochemical and spectral properties.
Table 1: Structural and Analytical Comparison
Key Observations
Structural Complexity: The target compound lacks the extended pyrido-pyrrolo-pyrazine system seen in 5c and 4c, which instead feature fused aromatic rings and additional methoxy substituents .
Functional Groups :
- Unlike 5c and 4c , which contain methoxy groups (OCH₃) and multiple carbonyls, the target compound has a single phenyl group and two ketone moieties. This absence of electron-donating substituents may reduce its polarity and solubility in polar solvents .
The increased rigidity of 4c’s dimethoxy-substituted system likely contributes to its elevated melting point .
Spectroscopic Features :
- 5c and 4c exhibit distinct IR carbonyl stretches (1718–1707 cm⁻¹ and 1710 cm⁻¹, respectively), consistent with their conjugated ketone systems. The target compound’s IR data is unreported, but its analogous carbonyl groups would likely absorb near 1700–1750 cm⁻¹ .
- NMR signals for methoxy groups (δ ~3.95) and aromatic protons (δ ~7.26–9.68) in 5c and 4c are absent in the target compound, which instead would display signals for its phenyl group and saturated pyrrolidine protons .
Synthetic Utility: 21d, a benzyl-substituted pyrrolo-isoxazole, demonstrates the versatility of pyrrolo-heterocycles in accommodating diverse substituents (e.g., tetrazolyl, isopropylphenyl).
Preparation Methods
Aryne Generation and Dianion Trapping
The pyrrolo[3,4-c]pyridine scaffold is accessible via [2+2] cycloaddition between in situ-generated arynes and dianions. For example, N-(4-methoxyphenyl)-2-butenamide (3) treated with LTMP at -40°C forms a dianion (6), which reacts with methoxy-substituted benzynes (2a–e) to yield 4-aryl-3-butenamides (9) as major products (85–90%) alongside minor C-arylated isomers (10–15%). This method enables direct aryl incorporation at the 7a position, though stereocontrol requires subsequent resolution.
Regioselective Arylation of Pyridylacetonitrile Anions
Nitrobenzyne intermediates, generated via LDA-mediated dehydrohalogenation of 1-chloro-2-nitrobenzene derivatives, undergo [3+2] cycloaddition with pyridylacetonitrile anions. This forms 2-amino-5-nitro-3-benzofurans as primary products, but competing pathways yield 3-arylmethyl-4-nitrophenols (15–20%). Optimizing solvent polarity (THF/HMPA) suppresses side reactions, enhancing pyrrolopyridine yields to 65–75%.
Chiral Auxiliary-Enabled Diastereoselective Synthesis
Bicyclic Oxazolidinone Templates
Diastereoselective alkylation of L-cysteine-derived oxazolidinones (e.g., 3a–i) with non-enolizable aldehydes (e.g., piperonal, furfural) achieves >90% d.r. at -78°C. Quenching the enolate with electrophiles (e.g., benzyl bromide) installs the 7a-phenyl group, while acidic workup cyclizes the intermediate to the pyrrolidine ring. This method avoids β-elimination by pre-complexing the aldehyde with the chiral auxiliary.
Enzymatic Resolution of Piperidine Intermediates
Racemic piperidine-2,3-dicarboxylates (II) undergo lipase-catalyzed hydrolysis (e.g., Candida antarctica lipase B) to yield enantiopure (2S,3R)-acids (III) with >99% e.e.. Subsequent cyclization via HCl reflux forms the tetrahydrofuro[3,4-b]pyridine-dione (IV), which is reduced (LiAlH4) to the target bicyclic lactam.
Reductive Amination and Cyclization Strategies
Hydrogenation of Unsaturated Precursors
4-Arylbutenoic acids (15), synthesized via aryne addition to 2-butenoic acid dianions (14), are hydrogenated (Pd/C, 50 psi H2) to 4-arylbutanoates (17). Esterification (MeOH/H2SO4) and reductive amination with ammonium acetate yield the pyrrolidine ring, while oxidative lactamization (MnO2) forms the dione.
Acid-Catalyzed Cyclodehydration
Heating N-(arylmethyl)-β-ketoamides (e.g., 9) in HCl/EtOH induces cyclodehydration, forming the pyrrolo[3,4-c]pyridine core. Stereochemical outcomes depend on the configuration of the β-ketoamide precursor, with (R)-configured substrates favoring the (3aS,7aR) diastereomer (d.r. 3:1).
Stereochemical Control via Bifunctional Catalysis
HMPA-Solvated Ion Pairs
Comparative Analysis of Synthetic Routes
Q & A
Q. Advanced
- Glucose uptake assays : Measure stimulation of glucose incorporation into lipids in muscle (C2C12) and adipocyte (3T3-L1) cell lines using radiolabeled 2-deoxyglucose.
- Insulin sensitivity profiling : Perform dose-response curves (0.3–100 µM) normalized to 100% insulin efficacy.
- Substituent optimization : Test derivatives with phenoxy or halogen groups at position 4 to enhance activity, as substituent polarity significantly impacts glucose-lowering effects .
Which computational methods are used to model the compound’s electronic and photophysical properties?
Q. Advanced
- Density functional theory (DFT) : Calculate HOMO-LUMO energies, vertical excitations, and solvent-dependent UV-Vis spectra (e.g., in DCM, THF, DMF).
- Natural bond orbital (NBO) analysis : Identify hyperconjugative interactions and charge transfer pathways.
- Potential energy distribution (PED) : Correlate vibrational modes with FT-IR data for structural validation .
How can solvent effects on the compound’s photophysical behavior be systematically analyzed?
Q. Advanced
- Solvatochromic studies : Record UV-Vis absorption and emission spectra in solvents of varying polarity (e.g., hexane, THF, DMF).
- Linear solvation energy relationships (LSER) : Correlate spectral shifts with solvent parameters (e.g., dielectric constant, Kamlet-Taft).
- Time-dependent DFT (TD-DFT) : Simulate solvent effects using polarizable continuum models (PCMs) to validate experimental trends .
What strategies are effective for optimizing bioactivity through structure-activity relationship (SAR) studies?
Q. Advanced
- Substituent diversification : Introduce electron-withdrawing (e.g., Cl, F) or donating groups (e.g., OMe) at key positions (e.g., phenyl or pyrrolidine rings).
- Cytotoxicity screening : Assess IC50 values against cancer cell lines (e.g., liver HepG2, breast MCF-7) using MTT assays. Compare to reference drugs like doxorubicin.
- Pharmacokinetic profiling : Evaluate metabolic stability via microsomal assays and permeability using Caco-2 monolayers .
How can the compound’s mechanism of action in kinase signaling pathways be investigated?
Q. Advanced
- Western blotting : Quantify phosphorylation levels of STAT3 (Y705), SHP-2, and p38 in ovarian cancer cells treated with the compound.
- Kinase inhibition assays : Use recombinant PRL-3 phosphatase to test direct inhibition.
- Time- and concentration-dependent studies : Monitor dynamic changes in phosphoprotein levels to distinguish direct vs. indirect effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
